Cas no 959240-68-7 ((1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile)

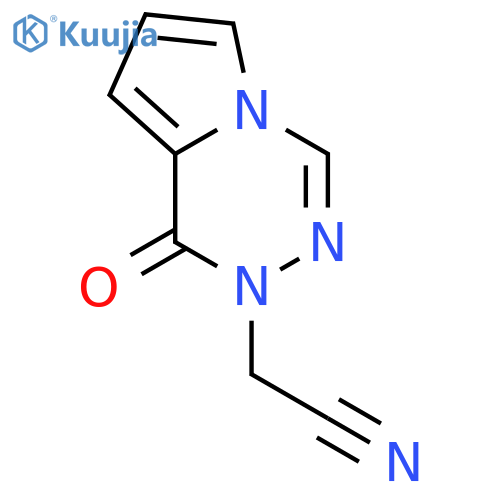

959240-68-7 structure

商品名:(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile

(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile

- (1-OXOPYRROLO[1,2-D][1,2,4]TRIAZIN-2(1H)-YL)ACETONITRILE

- 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetonitrile

- 959240-68-7

- BS-36391

- MFCD09864546

- AKOS006280329

- DTXSID10650979

- (1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile

-

- MDL: MFCD09864546

- インチ: InChI=1S/C8H6N4O/c9-3-5-12-8(13)7-2-1-4-11(7)6-10-12/h1-2,4,6H,5H2

- InChIKey: FFNKQCKNXKAXHX-UHFFFAOYSA-N

- ほほえんだ: C1=CN2C=NN(CC#N)C(=O)C2=C1

計算された属性

- せいみつぶんしりょう: 174.05400

- どういたいしつりょう: 174.05416083g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 395.6±44.0 °C at 760 mmHg

- フラッシュポイント: 193.0±28.4 °C

- 屈折率: 1.697

- PSA: 63.09000

- LogP: 0.01958

- じょうきあつ: 0.0±0.9 mmHg at 25°C

(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB218626-250mg |

(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile, 95%; . |

959240-68-7 | 95% | 250mg |

€168.30 | 2024-04-16 | |

| Chemenu | CM274499-1g |

2-(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |

959240-68-7 | 95% | 1g |

$158 | 2024-07-18 | |

| Ambeed | A794580-1g |

2-(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |

959240-68-7 | 95+% | 1g |

$144.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784220-5g |

2-(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |

959240-68-7 | 98% | 5g |

¥20544.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1262977-1g |

(1-OXOPYRROLO[1,2-D][1,2,4]TRIAZIN-2(1H)-YL)ACETONITRILE |

959240-68-7 | 95% | 1g |

$165 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1262977-5g |

(1-OXOPYRROLO[1,2-D][1,2,4]TRIAZIN-2(1H)-YL)ACETONITRILE |

959240-68-7 | 95% | 5g |

$680 | 2023-05-17 | |

| abcr | AB218626-250 mg |

(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile; 95% |

959240-68-7 | 250 mg |

€168.30 | 2023-07-20 | ||

| abcr | AB218626-5 g |

(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile; 95% |

959240-68-7 | 5 g |

€749.60 | 2023-07-20 | ||

| TRC | O991475-50mg |

(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |

959240-68-7 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | O991475-100mg |

(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |

959240-68-7 | 100mg |

$ 65.00 | 2022-06-03 |

(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

959240-68-7 ((1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:959240-68-7)(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile

清らかである:99%

はかる:5g

価格 ($):354.0